An In-depth Technical Guide to the Mechanism of Action of DM-Nofd
An In-depth Technical Guide to the Mechanism of Action of DM-Nofd
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM-Nofd, the dimethyl ester of N-oxalyl-D-phenylalanine (NOFD), is a cell-permeable prodrug that acts as a selective inhibitor of Factor Inhibiting Hypoxia-inducible factor (FIH).[1] FIH is a key enzyme in the hypoxia signaling pathway, responsible for regulating the transcriptional activity of Hypoxia-Inducible Factors (HIFs).[1][2][3] By inhibiting FIH, DM-Nofd modulates the expression of a specific subset of HIF target genes, making it a valuable tool for studying cellular responses to hypoxia and a potential therapeutic agent for various diseases, including chronic kidney disease and fibrosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of DM-Nofd, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of FIH and Modulation of the HIF Signaling Pathway
The primary mechanism of action of DM-Nofd is the selective inhibition of Factor Inhibiting Hypoxia-inducible factor (FIH), an Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase.[1] FIH plays a crucial role in the cellular response to oxygen availability by hydroxylating an asparaginyl residue in the C-terminal transactivation domain (C-TAD) of HIF-α subunits.[1][3] This hydroxylation prevents the interaction of HIF-α with the p300/CBP transcriptional co-activators, thereby suppressing the transcriptional activity of HIF.[2][3]
Under normoxic (normal oxygen) conditions, FIH is active and hydroxylates HIF-α, keeping its transcriptional activity in check. When oxygen levels are low (hypoxia), FIH activity is reduced, allowing HIF-α to escape hydroxylation and activate the transcription of its target genes. These genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism.
DM-Nofd, as a prodrug of the FIH inhibitor NOFD, enters the cell and is converted to its active form. NOFD then competes with 2-oxoglutarate at the active site of FIH, inhibiting its enzymatic activity.[1] This inhibition mimics a hypoxic state for the FIH-dependent arm of the HIF pathway, leading to the activation of a specific set of HIF target genes even under normoxic conditions.[3]
Signaling Pathway of HIF Regulation and DM-Nofd Inhibition
Caption: HIF-1α regulation by FIH and the inhibitory effect of DM-Nofd.
Quantitative Data on DM-Nofd Activity
The following tables summarize the quantitative data available for DM-Nofd and its active form, NOFD, from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (μM) | Cell Line | Reference |
| NOFD | FIH | In vitro hydroxylation | 0.24 | Recombinant Human FIH | [1] |
| NOFD | PHD2 | In vitro hydroxylation | >200 | Recombinant Human PHD2 | [1] |
| DM-Nofd | FIH | Cellular HIF activation | 100 (effective conc.) | SKN:HRE-MLuc | [6][7] |
| DM-Nofd | FIH | HIF-1α N803 hydroxylation inhibition | 1000 (1 mM) | U2OS | [8] |
Table 2: Effects on Gene Expression
| Treatment | Cell Line | Gene | Fold Change | Experimental Condition | Reference |
| DM-Nofd (100 μM) | SK-N-BE(2)c | CA9 | Significant increase | 3% O2 | [9] |
| NOFD | HCT116 | HIF-1α | Significant increase | Normoxia | [10] |
| NOFD | HCT116 | Notch-2 | Significant increase | Normoxia | [10] |
| DM-Nofd | Human Lung Fibroblasts | CA9, PLOD2, LOXL2 | Increased expression | 2-week culture | [5] |
Table 3: In Vivo Experimental Data
| Compound | Animal Model | Dosage | Route | Effect | Reference |
| DM-Nofd | Mice (CKD model) | 200 mg/kg every 24h | Intraperitoneal | Increased GFR, decreased fibrosis | [4] |
Detailed Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the mechanism of action of DM-Nofd.
In Vitro FIH Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FIH.
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Materials: Recombinant human FIH, a peptide substrate corresponding to the HIF-1α C-terminal transactivation domain (e.g., HIF-1α C-TAD788–822), 2-oxoglutarate, and the test compound (e.g., NOFD).
-
Procedure:
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The reaction mixture containing recombinant FIH, the HIF-1α peptide substrate, and 2-oxoglutarate is prepared.
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The test compound is added at various concentrations.
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The reaction is incubated to allow for hydroxylation of the substrate.
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The extent of hydroxylation is measured, typically using mass spectrometry or a specific antibody that recognizes the hydroxylated asparagine residue.
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The IC50 value is calculated from the dose-response curve.[1]
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Cellular HIF Activation Assay
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Objective: To assess the ability of DM-Nofd to activate HIF-dependent transcription in cells.
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Materials: A cell line containing a hypoxia-responsive element (HRE) driving a reporter gene (e.g., luciferase), such as SKN:HRE-MLuc cells. DM-Nofd and a positive control (e.g., DMOG).
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Procedure:
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Cells are seeded in appropriate culture plates.
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The cells are treated with various concentrations of DM-Nofd or the control compound.
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The cells are incubated under normoxic or hypoxic conditions for a specified period (e.g., 24 hours).
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The reporter gene activity (e.g., luciferase luminescence) is measured.
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The fold induction of reporter activity relative to a vehicle-treated control is calculated.[6][7]
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Western Blot Analysis of HIF-1α Hydroxylation
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Objective: To directly measure the effect of DM-Nofd on the hydroxylation of HIF-1α in cells.
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Materials: U2OS cells, DM-Nofd, a PHD inhibitor (e.g., IOX2) to stabilize HIF-1α, primary antibodies against FIH, total HIF-1α, and hydroxylated HIF-1α (Asn803), and a secondary antibody.
-
Procedure:
-
U2OS cells are treated with a PHD inhibitor to induce HIF-1α expression.
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The cells are co-treated with DM-Nofd or a vehicle control.
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After treatment, cell lysates are prepared.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with primary antibodies against total HIF-1α and hydroxylated HIF-1α.
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The signals are detected using a chemiluminescent substrate and an imaging system. The ratio of hydroxylated to total HIF-1α is used to assess the inhibitory effect of DM-Nofd.[8]
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Experimental Workflow for Studying DM-Nofd Effects
Caption: A typical experimental workflow for investigating the cellular effects of DM-Nofd.
Broader Biological and Therapeutic Implications
The selective inhibition of FIH by DM-Nofd has several important biological and potential therapeutic implications:
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Dissecting the HIF Pathway: DM-Nofd allows researchers to differentiate the effects of FIH inhibition from those of PHD inhibition, providing a more nuanced understanding of the HIF signaling pathway.[3]
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Chronic Kidney Disease (CKD): In a murine model of CKD, DM-Nofd treatment was associated with an increased glomerular filtration rate and decreased fibrosis, suggesting a potential therapeutic role in this condition.[4]
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Fibrosis: DM-Nofd has been shown to induce the expression of genes involved in collagen modification in human lung fibroblasts, indicating its potential to modulate fibrotic processes.[5]
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Cancer: The role of HIF in cancer is complex. While DM-Nofd has been shown to inhibit the growth of some cancer cells in culture, its overall effect in different cancer types requires further investigation.[11]
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Radioprotection: Pre-treatment with NOFD has been shown to mitigate reactive oxygen species (ROS) levels and reduce radiation-induced DNA damage and apoptosis in vitro, suggesting a potential application as a radioprotective agent.[10]
Conclusion
DM-Nofd is a powerful research tool and a potential therapeutic agent that acts through the selective inhibition of FIH. Its ability to modulate the HIF signaling pathway in a specific manner provides a unique opportunity to study the intricacies of cellular oxygen sensing and to develop novel treatments for a range of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pseudohypoxic HIF pathway activation dysregulates collagen structure-function in human lung fibrosis | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
- 10. Radioprotective Activity and Preliminary Mechanisms of N-oxalyl-d-phenylalanine (NOFD) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dm-nofd | 865488-53-5 | QJB48853 | Biosynth [biosynth.com]
